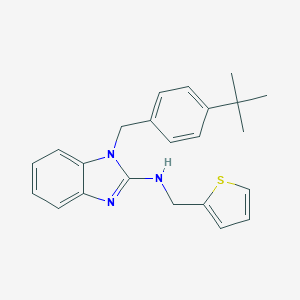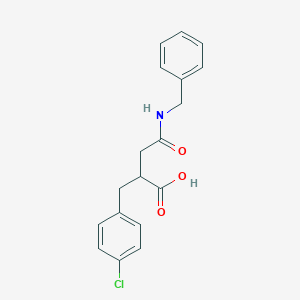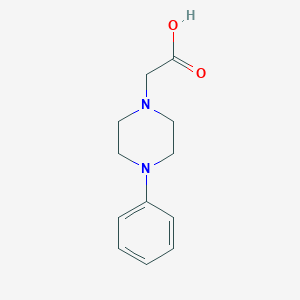![molecular formula C22H20N4O5 B226806 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226806.png)
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as EPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. EPPD has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs for various diseases.
作用机制
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its pharmacological effects by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been found to selectively inhibit the activity of certain protein kinases, such as CDK2 and CDK9, which are involved in the regulation of the cell cycle and transcription.
生化和生理效应
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis (the formation of new blood vessels). 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been found to modulate the expression of various genes involved in cancer progression, such as cyclin D1 and Bcl-2.
实验室实验的优点和局限性
One of the main advantages of using 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research on 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One possible direction is the development of new drugs based on the structure of 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione that exhibit improved pharmacological properties, such as increased solubility and specificity for certain protein kinases. Another possible direction is the investigation of the potential applications of 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in other disease areas, such as neurodegenerative diseases and infectious diseases.
合成方法
The synthesis of 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the reaction of 2-ethoxyaniline with 3-nitrobenzaldehyde in the presence of acetic acid and ammonium acetate to yield the intermediate, 6-(2-ethoxyphenyl)-3-nitro-1,3-dihydro-2H-pyrrolo[3,4-d]pyrimidin-2-one. This intermediate is then converted to 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione by reacting it with methyl iodide and potassium carbonate in dimethylformamide.
科学研究应用
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Studies have shown that 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has also been found to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
属性
产品名称 |
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
分子式 |
C22H20N4O5 |
分子量 |
420.4 g/mol |
IUPAC 名称 |
6-(2-ethoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N4O5/c1-4-31-18-11-6-5-10-16(18)25-13-17-19(21(27)24(3)22(28)23(17)2)20(25)14-8-7-9-15(12-14)26(29)30/h5-13H,4H2,1-3H3 |
InChI 键 |
DOOLXNOAHXMXPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
规范 SMILES |
CCOC1=CC=CC=C1N2C=C3C(=C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)


methanone](/img/structure/B226796.png)